molecular formula C12H21NO2S B13572540 N-(2-oxothiolan-3-yl)octanamide

N-(2-oxothiolan-3-yl)octanamide

Cat. No.: B13572540
M. Wt: 243.37 g/mol
InChI Key: HUVNJHDSZQVSJY-UHFFFAOYSA-N
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Description

N-(2-oxothiolan-3-yl)octanamide is a chemical compound that has garnered significant attention in scientific research due to its potential biological activity and various applications. This compound is characterized by the presence of an oxothiolan ring and an octanamide chain, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-oxothiolan-3-yl)octanamide typically involves the reaction of 2-oxothiolan-3-ylamine with octanoyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications.

Chemical Reactions Analysis

Types of Reactions

N-(2-oxothiolan-3-yl)octanamide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the oxothiolan ring to a thiolane ring.

    Substitution: The amide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and alcohols are commonly employed in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiolane derivatives.

    Substitution: Various substituted amides.

Scientific Research Applications

N-(2-oxothiolan-3-yl)octanamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of infectious diseases and cancer.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-(2-oxothiolan-3-yl)octanamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it has been shown to inhibit the activity of regulatory proteins in bacteria, thereby exerting its antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-oxooxolan-3-yl)octanamide
  • N-(2-oxotetrahydrofuran-3-yl)octanamide
  • N-(2-oxothiolan-3-yl)hexanamide

Uniqueness

N-(2-oxothiolan-3-yl)octanamide is unique due to the presence of the oxothiolan ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits higher stability and specific biological activity, making it a valuable compound for various research applications .

Properties

Molecular Formula

C12H21NO2S

Molecular Weight

243.37 g/mol

IUPAC Name

N-(2-oxothiolan-3-yl)octanamide

InChI

InChI=1S/C12H21NO2S/c1-2-3-4-5-6-7-11(14)13-10-8-9-16-12(10)15/h10H,2-9H2,1H3,(H,13,14)

InChI Key

HUVNJHDSZQVSJY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(=O)NC1CCSC1=O

Origin of Product

United States

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